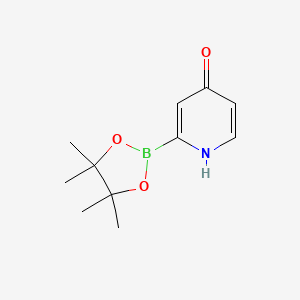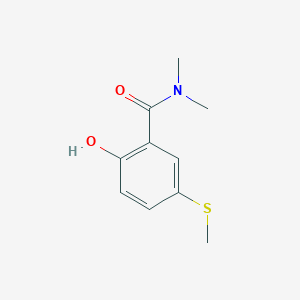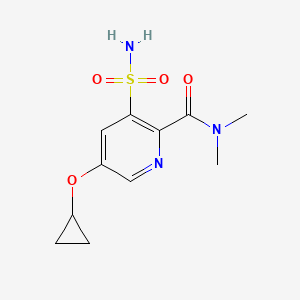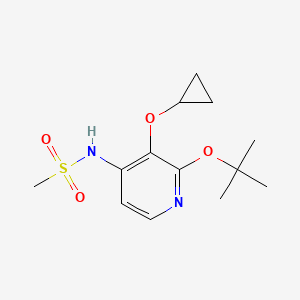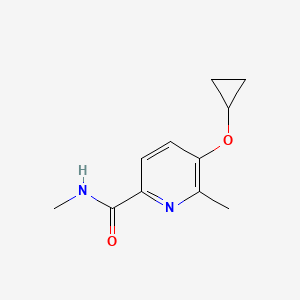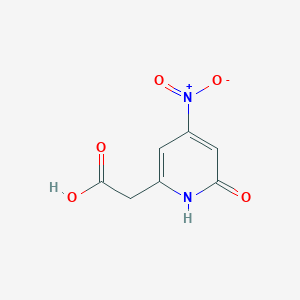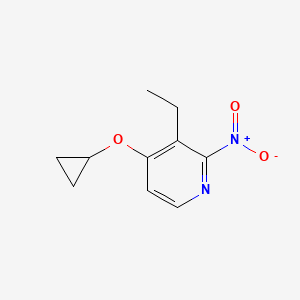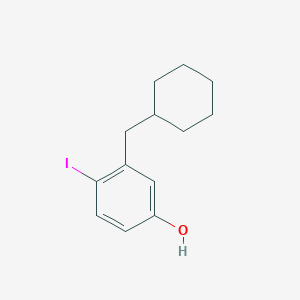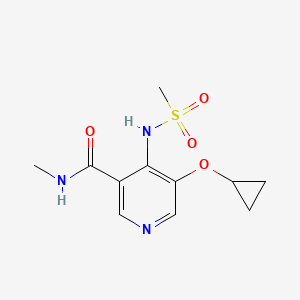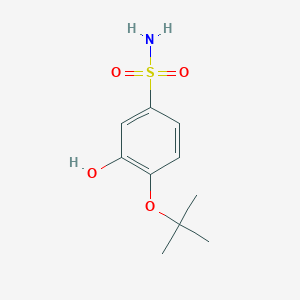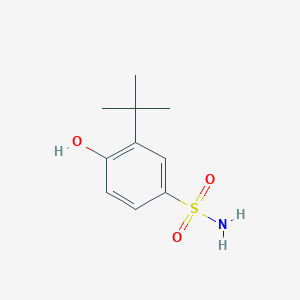
1-(2-Amino-3-chloropyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-chloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-chloropyridin-4-YL)ethanone typically involves the chlorination of 2-amino-4-pyridone followed by acylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the acylation step may involve acetyl chloride or acetic anhydride .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-3-chloropyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-chloropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-chloropyridin-4-YL)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and chloro functional groups. These interactions can modulate biological pathways, making it a candidate for drug development .
Comparación Con Compuestos Similares
- 1-(3-Amino-2-chloropyridin-4-YL)ethanone
- 1-(5-Bromo-2-chloropyridin-3-YL)ethanone
- 2-Amino-3-chloropyridine
Comparison: 1-(2-Amino-3-chloropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
1-(2-amino-3-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3,(H2,9,10) |
Clave InChI |
OYMDTZISXPOAHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NC=C1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



